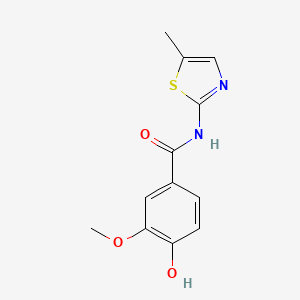

4-hydroxy-3-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to 4-hydroxy-3-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide, often involves reactions that introduce the thiazole moiety to a benzamide scaffold. Narayana et al. (2004) describe the preparation of 2-hydroxy-5-(1,3-thiazol-5-yl) benzamides by reacting 5-(bromoacetyl) salicylamide with various thioureas and thioalkylamides in ethanol. These methods highlight the versatility of thiazole chemistry in constructing complex molecules (Narayana et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds like this compound often features intricate hydrogen bonding and π-π interactions that contribute to their biological activity. Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of similar thiazole-containing compounds, with structural characterization revealing the importance of metal coordination and molecular geometry in determining their properties (Vellaiswamy & Ramaswamy, 2017).

Chemical Reactions and Properties

The chemical reactivity of benzamide derivatives is significantly influenced by the presence of the thiazole ring. Patel and Patel (2010) explored the synthesis of 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides, revealing insights into the cyclocondensation reactions that are key to building such structures and their potential antibacterial and antifungal activities (Patel & Patel, 2010).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of benzamide derivatives. Yadav and Ballabh (2020) demonstrated how the methyl functionality and S⋯O interaction influence the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, providing insight into the physical characteristics that govern their supramolecular aggregation (Yadav & Ballabh, 2020).

Chemical Properties Analysis

The chemical properties of this compound and related compounds, such as their reactivity, stability, and interaction with biological targets, are of great interest. Demir et al. (2015) examined a novel benzamide's molecular structure and antioxidant activity, providing valuable data on its electronic properties and chemical reactivity (Demir et al., 2015).

Aplicaciones Científicas De Investigación

Alzheimer's Disease Treatment Potential

Compounds with similar structures have been explored for their neuroprotective and therapeutic potentials in Alzheimer's disease. For instance, benzamide derivatives acting as selective inhibitors of histone deacetylase 6 (HDAC6) have shown promise in decreasing tau protein phosphorylation and aggregation, which are key pathological markers of Alzheimer's disease. These findings suggest the potential of benzamide derivatives in ameliorating Alzheimer's disease phenotypes and improving cognitive functions in animal models, indicating a possible application area for similar compounds (Lee et al., 2018).

Photodynamic Therapy for Cancer Treatment

Another research application of related compounds includes their use in photodynamic therapy (PDT) for cancer treatment. Specific derivatives have been identified with significant singlet oxygen quantum yield, essential for effective PDT. The properties of these compounds, such as good fluorescence and high singlet oxygen quantum yield, make them suitable candidates as Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Antifungal and Antimicrobial Agents

Research has also explored the synthesis of benzamide derivatives for their potential antifungal and antimicrobial properties. These compounds, through various structural modifications, have been screened for their effectiveness against fungal and microbial strains, showcasing the broad spectrum of biological activities that benzamide derivatives can exhibit (Narayana et al., 2004).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel compounds derived from benzamide and related structures has demonstrated significant anti-inflammatory and analgesic effects. These compounds have been identified as potent cyclooxygenase inhibitors (COX-1/COX-2), with some showing higher inhibitory activity and selectivity for COX-2, along with notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Antioxidant Activities

Endophytic Streptomyces species have been found to produce benzamide derivatives with notable antioxidant activities. These findings underline the potential of such compounds in contributing to oxidative stress reduction and the management of diseases associated with free radical damage (Yang et al., 2015).

Propiedades

IUPAC Name |

4-hydroxy-3-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-7-6-13-12(18-7)14-11(16)8-3-4-9(15)10(5-8)17-2/h3-6,15H,1-2H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYHSUWRPWEGLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=CC(=C(C=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

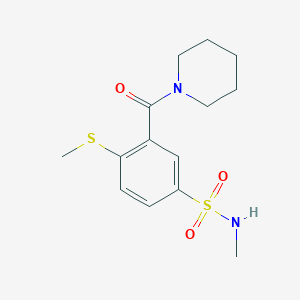

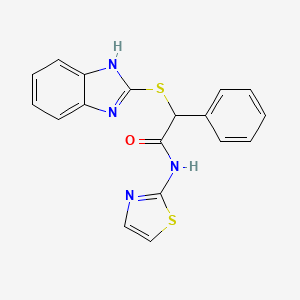

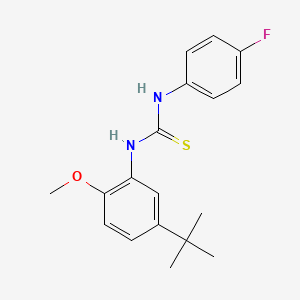

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-1-naphthalenamine hydrobromide](/img/structure/B4584819.png)

![4-{[4-(2,5-dimethylbenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4584827.png)

![2-{[(4-chlorophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4584838.png)

![N-(2,4-dibromo-6-fluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4584845.png)

![3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4584850.png)

![2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4584855.png)

![isopropyl 5-(aminocarbonyl)-4-methyl-2-({N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate](/img/structure/B4584875.png)

![ethyl N-{[(1-benzyl-4-piperidinyl)amino]carbonyl}-beta-alaninate](/img/structure/B4584899.png)

![4-(4-tert-butylbenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4584906.png)

![3-(2-furyl)-4-isopropyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4584914.png)